Cas no 131490-67-0 (5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide)

5-[(Aminothioxomethyl)amino]-1-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a thioamide-functionalized imidazole core. Its unique structure, combining an imidazole ring with a thiourea moiety, makes it a versatile intermediate in organic synthesis and medicinal chemistry. The compound exhibits potential as a building block for the development of pharmacologically active molecules, particularly in the design of enzyme inhibitors or metal-chelating agents. Its reactive functional groups allow for further derivatization, enabling tailored modifications for specific applications. The presence of both carboxamide and thiourea groups enhances its binding affinity, making it useful in biochemical studies. This compound is typically handled under controlled conditions due to its sensitivity to moisture and oxidation.
5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide structure
131490-67-0 structure
Product name:5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide
CAS No:131490-67-0
MF:C6H9N5OS
MW:199.233558416367
MDL:MFCD20700504
CID:1104574
PubChem ID:14897145

5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide
    • 5-(carbamothioylamino)-1-methylimidazole-4-carboxamide
    • 1-Methyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide
    • MFCD20700504
    • SCHEMBL9364454
    • QTKYYXIZORIEEI-UHFFFAOYSA-N
    • 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%
    • 131490-67-0
    • 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide
    • 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide
    • MDL: MFCD20700504
    • Inchi: InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13)
    • InChI Key: QTKYYXIZORIEEI-UHFFFAOYSA-N
    • SMILES: CN1C=NC(=C1NC(=S)N)C(=O)N

Computed Properties

  • Exact Mass: 199.05278110g/mol
  • Monoisotopic Mass: 199.05278110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 131Ų
  • XLogP3: -0.7

5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB465756-100 mg
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%; .
131490-67-0 95%
100mg
€385.00 2023-04-21
abcr
AB465756-100mg
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%; .
131490-67-0 95%
100mg
€385.00 2025-02-15

Additional information on 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide

Professional Introduction to 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide (CAS No. 131490-67-0)

5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide, identified by its CAS number 131490-67-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The unique structural motif of this molecule, featuring an aminothioxomethyl group and an amide functionality, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.

The imidazole ring is a fundamental structural unit in many biologically active molecules, including natural products and synthetic drugs. Its presence in 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide contributes to its potential interactions with biological targets such as enzymes and receptors. The aminothioxomethyl substituent introduces both nitrogen and sulfur atoms into the molecule, which can enhance its binding affinity and selectivity. Additionally, the amide group provides a site for further functionalization, allowing for the development of more complex derivatives with tailored properties.

In recent years, there has been a surge in research focused on developing novel imidazole-based compounds with therapeutic potential. These studies have highlighted the importance of understanding the structural features that contribute to biological activity. The aminothioxomethyl moiety, in particular, has been shown to exhibit interesting pharmacological properties when incorporated into drug-like molecules. This group can participate in hydrogen bonding interactions, hydrophobic effects, and metal coordination, making it a versatile tool for medicinal chemists.

The synthesis of 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the aminothioxomethyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently.

The pharmacological evaluation of 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide has revealed several promising properties. Preclinical studies have demonstrated its potential as an inhibitor of various enzymatic targets relevant to inflammatory diseases and cancer. The compound's ability to modulate these pathways suggests its utility in developing novel therapeutic agents. Additionally, its structural features make it an attractive scaffold for structure-based drug design, where computational methods are used to predict binding modes and optimize interactions with biological targets.

The role of computational chemistry in the study of 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide cannot be overstated. Molecular modeling techniques have been instrumental in understanding its binding interactions at the molecular level. By simulating the compound's interaction with target proteins, researchers can identify key residues involved in binding and predict potential side effects. These insights are crucial for optimizing the compound's pharmacokinetic properties and improving its overall efficacy.

The development of new synthetic methodologies is another area where this compound has made significant contributions. The demand for efficient and sustainable synthetic routes has led to innovations in green chemistry principles. For instance, solvent-free reactions and catalytic processes have been explored to minimize waste and improve atom economy. Such advancements not only enhance the scalability of production but also align with global efforts to promote environmentally friendly chemical practices.

The future prospects for 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide are vast and multifaceted. Ongoing research aims to expand its therapeutic applications by exploring new derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical candidates. Furthermore, regulatory agencies are increasingly supportive of innovative drug development strategies that leverage cutting-edge chemical biology approaches.

In conclusion, 5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide (CAS No. 131490-67-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis reflects the sophistication of modern organic chemistry techniques, while its pharmacological potential underscores its importance as a drug discovery candidate. As research continues to uncover new applications for this compound, it is poised to play a vital role in the development of next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:131490-67-0)5-[(aminothioxomethyl)amino]-1-methyl-1H-Imidazole-4-carboxamide
A1126679
Purity:99%
Quantity:100mg
Price ($):228.0